Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate” is a complex organic molecule that contains a furan ring, a carbonyl group, a phenyl group, and a tetrahydroquinoline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroquinoline is a class of organic compounds with a four-ring structure, which is a saturated derivative of quinoline .
Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including addition, cyclization, and substitution reactions . The carbonyl group is also highly reactive and can participate in numerous reactions, such as nucleophilic addition .
Scientific Research Applications
Enzyme Inhibition
This compound has been found to have significant enzyme inhibition effects . Specifically, it has shown promising results in inhibiting urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . This makes it a potential candidate for the development of pharmaceutical agents targeting these enzymes .
Neuroprotective and Antioxidant Activities
Furan and thiophene carboxamide derivatives, which this compound is a part of, have been found to exhibit neuroprotective and antioxidant activities . This suggests potential applications in the treatment of neurodegenerative diseases.
Anticancer Activities
These derivatives have also shown anticancer activities , indicating potential use in cancer therapy.
Antifungal and Antibacterial Activities
The compound’s antifungal and antibacterial properties suggest it could be used in the development of new antimicrobial agents.
Activation of Hypoxia-Inducible Factor
Furan and thiophene-2-carbonyl amino acid derivatives, including this compound, have been found to activate hypoxia-inducible factor (HIF) via inhibition of factor inhibiting HIF-1 (FIH-1) . This suggests potential applications in conditions where hypoxia is a factor.
Potential Inhibitor of FIH-1
The compound has the potential to inhibit FIH-1 , which could have implications in the treatment of diseases where FIH-1 plays a role.
properties
IUPAC Name |
phenyl N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20(19-9-5-13-26-19)23-12-4-6-15-10-11-16(14-18(15)23)22-21(25)27-17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUBNFWIZYKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.